molecular formula C16H18 B078490 4,4'-Diethylbiphenyl CAS No. 13049-40-6

4,4'-Diethylbiphenyl

Cat. No.: B078490
CAS No.: 13049-40-6
M. Wt: 210.31 g/mol
InChI Key: UMSGIWAAMHRVQI-UHFFFAOYSA-N
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Description

4,4’-Diethylbiphenyl is an organic compound with the molecular formula C16H18. It consists of two benzene rings connected by a single bond, with each benzene ring substituted by an ethyl group at the para position. This compound is known for its stability and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Diethylbiphenyl can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of biphenyl with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of 4,4’-Diethylbiphenyl often involves the catalytic hydrogenation of 4,4’-Diethylstilbene. This method is preferred due to its efficiency and the high yield of the desired product. The reaction is carried out under high pressure and temperature, using a palladium or platinum catalyst.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Diethylbiphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4,4’-Diethylbiphenyl-4,4’-dicarboxylic acid using strong oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions are less common but can be achieved using hydrogen gas in the presence of a metal catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the ethyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenation can be performed using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 4,4’-Diethylbiphenyl-4,4’-dicarboxylic acid.

    Reduction: The compound remains largely unchanged due to its stability.

    Substitution: Various substituted biphenyl derivatives depending on the reagents used.

Scientific Research Applications

4,4’-Diethylbiphenyl has several applications in scientific research and industry:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems.

    Industry: It is used as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4’-Diethylbiphenyl involves its interaction with various molecular targets. In oxidation reactions, the ethyl groups are converted to carboxylic acid groups through the formation of intermediate radicals. The pathways involved in these reactions are typically radical-mediated and depend on the presence of specific catalysts and reaction conditions.

Comparison with Similar Compounds

    4,4’-Dimethylbiphenyl: Similar in structure but with methyl groups instead of ethyl groups.

    4,4’-Dichlorobiphenyl: Contains chlorine atoms instead of ethyl groups.

    4,4’-Diphenylmethane: Has a methylene bridge instead of a single bond between the benzene rings.

Uniqueness: 4,4’-Diethylbiphenyl is unique due to its ethyl substituents, which provide distinct chemical properties and reactivity compared to its methyl and chlorine analogs. The ethyl groups increase the compound’s hydrophobicity and influence its interactions in various chemical reactions.

Properties

IUPAC Name

1-ethyl-4-(4-ethylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18/c1-3-13-5-9-15(10-6-13)16-11-7-14(4-2)8-12-16/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSGIWAAMHRVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=C(C=C2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10926762
Record name 4,4'-Diethyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10926762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13049-40-6, 57364-79-1
Record name 4,4'-Diethylbiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013049406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Diethylbiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057364791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Diethyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10926762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Diethylbiphenyl
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 4,4'-diethylbiphenyl?

A1: this compound has the following characteristics:

  • Spectroscopic Data: While the provided abstracts don't delve into specific spectroscopic details, research on the anion radical of this compound using Electron Spin Resonance (ESR) provides valuable insights into its conformation. [, ] ESR studies on similar compounds, like 4,4′-polymethylenebiphenyl anion radicals, revealed information about the ring-proton splitting, the geometrical structures of sp3-hybrid bonds, and the rotation of β-methylene sp3-bonds. [] This data contributes to understanding the relationship between structure and properties in such biphenyl derivatives.

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